An In-depth Technical Guide on 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 17326-09-9)
An In-depth Technical Guide on 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 17326-09-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, bearing the CAS number 17326-09-9, is a heterocyclic organic compound belonging to the pyrido[1,2-a]pyrimidin-4-one class. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anti-inflammatory, anticancer, and antiviral properties. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its chemical properties, a proposed synthesis methodology based on established literature for the core structure, and an exploration of the potential biological activities inferred from related compounds. Due to a lack of specific published data for this exact molecule, this guide emphasizes the general characteristics of the chemical class to inform future research and development.
Chemical and Physical Properties
A summary of the known and predicted physicochemical properties of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is presented in Table 1. These properties are essential for its handling, formulation, and potential application in experimental settings.
Table 1: Physicochemical Properties of 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
| Property | Value | Source |
| CAS Number | 17326-09-9 | - |
| Molecular Formula | C₉H₈N₂O₂ | - |
| Molecular Weight | 176.17 g/mol | - |
| Predicted Boiling Point | 323.7 ± 52.0 °C | Vendor Data |
| Predicted Density | 1.35 ± 0.1 g/cm³ | Vendor Data |
| Appearance | Solid (form not specified) | - |
| Solubility | Data not available | - |
Synthesis Methodology
Based on this established chemistry, a plausible synthetic route for the target compound is the reaction of 2-amino-3-methylpyridine with diethyl malonate.
Proposed Experimental Protocol:
Reaction:
A mixture of 2-amino-3-methylpyridine and a molar excess of diethyl malonate would be heated under solvent-free conditions. The reaction progress would be monitored by thin-layer chromatography (TLC).
Purification:
Upon completion of the reaction, the excess diethyl malonate could be removed under reduced pressure. The resulting crude product would likely require purification, for which chromatographic methods such as column chromatography would be suitable. The purified product should be characterized by spectroscopic techniques to confirm its identity and purity.
Characterization:
Standard analytical techniques for characterization would include:
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¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
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Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule.
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed workflow for the synthesis of the target compound.
Potential Biological Activities and Signaling Pathways
Direct biological data for 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is currently unavailable in published literature. However, the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold is a well-established pharmacophore present in numerous biologically active compounds. Research on derivatives of this core structure suggests several potential areas of therapeutic interest for the title compound.
SHP2 Inhibition and Cancer Therapy
Recent studies have identified derivatives of the pyrido[1,2-a]pyrimidin-4-one scaffold as potent allosteric inhibitors of SHP2 (Src homology-2-containing protein tyrosine phosphatase 2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, proliferation, and survival by modulating key signaling pathways such as the RAS-ERK and PI3K-AKT pathways.[1] Dysregulation of SHP2 activity is implicated in various cancers, making it an attractive target for cancer therapy.
The general mechanism of action for these inhibitors involves binding to an allosteric site on the SHP2 protein, which stabilizes it in an inactive conformation. This prevents the dephosphorylation of its target proteins, thereby inhibiting downstream signaling.
The following diagram depicts the potential role of a SHP2 inhibitor in the RAS-ERK signaling pathway.
Caption: Hypothetical inhibition of the RAS-ERK pathway by the title compound.
Anti-inflammatory Activity
Derivatives of the 4H-pyrido[1,2-a]pyrimidin-4-one scaffold have also been investigated for their anti-inflammatory properties. The mechanism of action in this context can be varied, but one potential target is the inhibition of pro-inflammatory enzymes.
Other Potential Activities
The versatility of the pyrido[1,2-a]pyrimidin-4-one core is highlighted by reports of its derivatives possessing a wide range of other biological activities, including:
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Antiviral activity
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Antimalarial activity
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Aldose reductase inhibition
Future Directions
The lack of specific data for 2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one presents a clear opportunity for further research. The primary focus should be on:
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Optimized Synthesis: Development and publication of a detailed, reproducible synthetic protocol.
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In Vitro Screening: Evaluation of the compound's activity against a panel of relevant biological targets, such as SHP2, and various cancer cell lines.
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Mechanism of Action Studies: If significant activity is observed, further experiments to elucidate the precise mechanism of action and identify the signaling pathways involved will be crucial.
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Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the contribution of the 9-methyl and 2-hydroxy substituents to the biological activity.
The following diagram outlines a logical workflow for future research on this compound.
Caption: A proposed workflow for future research on the title compound.
Conclusion
2-Hydroxy-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a compound with a promising chemical scaffold that is prevalent in many biologically active molecules. While specific experimental data for this particular molecule is sparse, the known activities of its structural analogs, particularly as SHP2 inhibitors, suggest that it is a valuable candidate for further investigation in the field of drug discovery. The synthesis is expected to be achievable through established chemical methodologies. Future research focused on its synthesis, biological screening, and mechanistic studies is warranted to fully elucidate its therapeutic potential.
